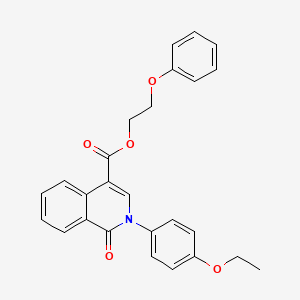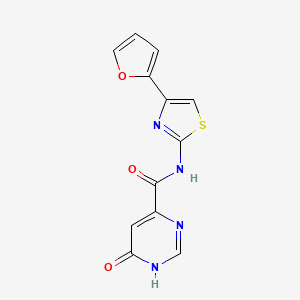
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a chemical compound with the molecular formula C7H7NO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxylamine with an α,β-unsaturated ester, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Methyl 2-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)acetate: Similar structure but with additional methyl groups, leading to different chemical and biological properties.
Ethyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate: Ethyl ester variant with slightly different reactivity and applications.
Uniqueness
Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and ester functional group make it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDPSIRIKEXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)
![N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide](/img/structure/B2713736.png)







![4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2713749.png)
![[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2713750.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2713755.png)
![3-benzyl-N-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2713757.png)
